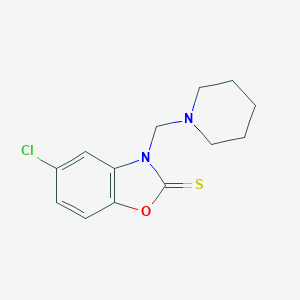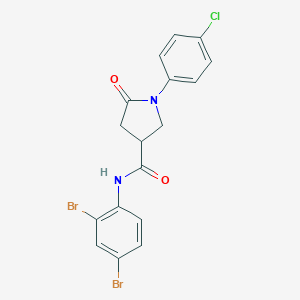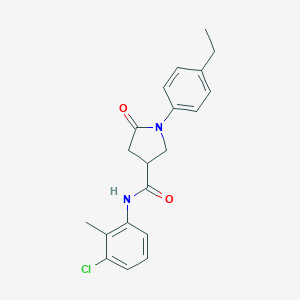![molecular formula C17H19N3OS B413911 5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B413911.png)
5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a quinoline moiety fused with an imidazolidinone ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-ethyl-6-methyl-2(1H)-quinolinone with 1,3-dimethyl-2-thioxo-4-imidazolidinone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as 2-methylquinoline and 6-chloroquinoline share structural similarities with the quinoline moiety of the compound.
Imidazolidinone derivatives: Compounds like 1,3-dimethyl-2-thioxo-4-imidazolidinone and 2-thioxo-4-imidazolidinone are structurally related to the imidazolidinone ring.
Uniqueness
The uniqueness of 5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its combined quinoline and imidazolidinone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
(5E)-5-(1-ethyl-6-methylquinolin-2-ylidene)-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H19N3OS/c1-5-20-13-8-6-11(2)10-12(13)7-9-14(20)15-16(21)19(4)17(22)18(15)3/h6-10H,5H2,1-4H3/b15-14+ |
InChI Key |
HJBYUXZWKCKZLP-CCEZHUSRSA-N |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
Isomeric SMILES |
CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
Canonical SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]acetamide](/img/structure/B413828.png)

![(2E,6Z)-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B413830.png)
![O-{4-[(4-methoxyanilino)carbonyl]phenyl} methyl(2-naphthyl)thiocarbamate](/img/structure/B413836.png)
![O-[4-({2-nitroanilino}carbonyl)phenyl] allyl(phenyl)thiocarbamate](/img/structure/B413837.png)

![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B413840.png)
![O-[4-(anilinocarbonyl)phenyl] 4-morpholinecarbothioate](/img/structure/B413841.png)
![O-{4-[(4-methoxyanilino)carbonyl]phenyl} 4-methyl-1-piperidinecarbothioate](/img/structure/B413842.png)

![O-{4-[(4-methoxyanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B413844.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B413850.png)
![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B413852.png)
